molecular formula C15H11BrF3NO B12282906 N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide CAS No. 883106-32-9

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B12282906
CAS No.: 883106-32-9
M. Wt: 358.15 g/mol
InChI Key: CMFRVNMHHWEFRG-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a bromine atom attached to the phenyl ring and a trifluoromethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N-methyl-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: Similar structure but lacks the trifluoromethyl group.

    N-Methylbenzamide: Similar structure but lacks the bromine and trifluoromethyl groups.

    3-(Trifluoromethyl)benzamide: Similar structure but lacks the bromine atom.

Uniqueness

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups. These groups confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications .

Properties

CAS No.

883106-32-9

Molecular Formula

C15H11BrF3NO

Molecular Weight

358.15 g/mol

IUPAC Name

N-(2-bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11BrF3NO/c1-20(13-8-3-2-7-12(13)16)14(21)10-5-4-6-11(9-10)15(17,18)19/h2-9H,1H3

InChI Key

CMFRVNMHHWEFRG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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